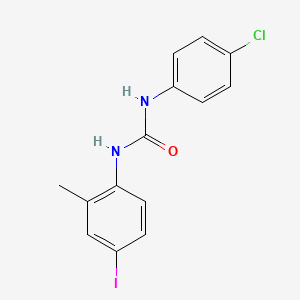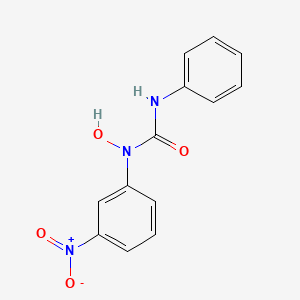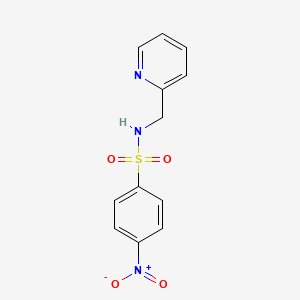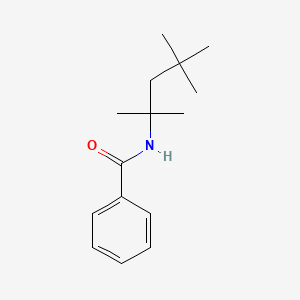![molecular formula C13H10ClN3O2 B5862149 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE](/img/structure/B5862149.png)
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE is a chemical compound that features a pyridine ring and a chlorobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE typically involves the condensation of 3-aminopyridine with 4-chlorobenzoic acid under specific reaction conditions. The reaction is often catalyzed by a base such as triethylamine or sodium methoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .
化学反応の分析
Types of Reactions
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzoates .
科学的研究の応用
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can interact with specific proteins or enzymes, making it valuable for understanding biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can form hydrogen bonds or π-π interactions with target proteins, influencing their activity. Additionally, the chlorobenzoate moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE: Similar structure but with the pyridine ring at a different position.
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE: Another positional isomer with the pyridine ring at the 2-position.
Uniqueness
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE is unique due to its specific arrangement of functional groups, which can result in distinct reactivity and binding properties compared to its isomers. This uniqueness makes it a valuable compound for targeted research and applications .
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-5-3-9(4-6-11)13(18)19-17-12(15)10-2-1-7-16-8-10/h1-8H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVENJASSCSQRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5862082.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/structure/B5862109.png)

![1-(2,4-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE](/img/structure/B5862128.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide](/img/structure/B5862134.png)


![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)
![3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5862156.png)
![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5862161.png)
![1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
![N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE](/img/structure/B5862169.png)
